(3E)-3-hydrazinylidene-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid
Description
(3E)-3-Hydrazinylidene-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic carboxylic acid derivative featuring a hydrazinylidene (=N–NH₂) substituent at the 3-position and methyl groups at the 4,7,7-positions. Its structure combines a rigid bicyclo[2.2.1]heptane (norbornane) framework with functional groups that confer unique reactivity.
Key structural features include:
- Bicyclic backbone: Enhances steric rigidity and influences solubility.
- Carboxylic acid group: Promotes hydrogen bonding and ionic interactions.
- Hydrazinylidene moiety: Imparts nucleophilic and chelating properties.
Properties
IUPAC Name |
(3E)-3-hydrazinylidene-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-9(2)10(3)4-5-11(9,8(14)15)6-7(10)13-12/h4-6,12H2,1-3H3,(H,14,15)/b13-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFYQGSVOPZKPI-NTUHNPAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2=NN)C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C\2(CCC1(C/C2=N\N)C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-hydrazinylidene-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid can be achieved through several methods. One common approach involves the use of a formal [4 + 2] cycloaddition reaction enabled by organocatalysis. This method allows for the rapid and enantioselective synthesis of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale cycloaddition reactions, optimized for high yield and purity. The use of organocatalysts in these reactions can enhance the efficiency and selectivity of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-hydrazinylidene-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydrazinylidene group, leading to the formation of hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the hydrazinylidene group, to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced hydrazine compounds, and various substituted bicyclo[2.2.1]heptane derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that derivatives of hydrazones exhibit significant anticancer properties. For instance, a series of hydrazones were synthesized and tested for their antiproliferative effects against different cancer cell lines. The results showed that compounds similar to (3E)-3-hydrazinylidene-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid demonstrated IC50 values ranging from 1.9 to 7.52 μg/mL against human colorectal (HCT-116) and breast cancer (MCF-7) cell lines, indicating promising anticancer activity .
Antimicrobial Properties
Hydrazone derivatives have also been evaluated for their antimicrobial efficacy. A study reported that compounds with similar structural motifs exhibited notable antibacterial and antifungal activities against various pathogens, suggesting potential applications in developing new antimicrobial agents .
Agricultural Applications
Pesticidal Activity
There is growing interest in the use of hydrazone compounds as pesticides due to their ability to disrupt biological processes in pests. Research has shown that certain hydrazone derivatives can effectively inhibit the growth of agricultural pests, thereby enhancing crop yield and health. The specific application of this compound in pest control remains an area for further exploration but aligns with trends observed in similar compounds .
Material Science Applications
Polymer Chemistry
The unique structural properties of hydrazones make them suitable candidates for polymerization processes. Studies have indicated that incorporating this compound into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. This application is particularly relevant in developing high-performance materials for industrial uses.
Case Studies
Mechanism of Action
The mechanism of action of (3E)-3-hydrazinylidene-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bicyclic structure of the compound also allows it to fit into specific binding sites, enhancing its specificity and potency.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclic Carboxylic Acid Derivatives
4-Methoxybicyclo[2.2.1]heptane-1-carboxylic Acid (CAS 2275-26-5)
- Molecular formula : C₉H₁₄O₃
- Key differences : Replaces the hydrazinylidene group with a methoxy (–OCH₃) substituent at position 4.
- Properties :
- Lower molecular weight (170.21 g/mol vs. ~210 g/mol for the target compound).
- Increased hydrophilicity due to the methoxy group.
- Applications : Used as a chiral building block in organic synthesis .
(E)-3-Benzylidene-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
- Molecular formula : C₁₇H₂₀O
- Key differences : Features a benzylidene (–CH=C₆H₅) group at position 3 and a ketone at position 2 instead of carboxylic acid.
- Synthesis : Prepared via Claisen-Schmidt condensation of camphor with benzaldehyde .
- Reactivity: The conjugated enone system enables Diels-Alder reactions, unlike the hydrazinylidene analog .
Hydrazine-Derived Heterocycles
Pyrazole[3,4-e]-1,2,3,4-Tetrazine Derivatives
- Structure : Fused pyrazole-tetrazine systems synthesized from hydrazine intermediates.
- Key differences : Lack the bicyclic framework but share hydrazine-related reactivity.
- Applications : Studied for antimicrobial activity (e.g., inhibition of Staphylococcus aureus) .
3-Hydroxy-5H-5-Substituted Arylpyrazole[3,4-e]-1,2,3,4-Tetrazines
- Structure : Incorporate hydroxyl and aryl groups on a pyrazole-tetrazine core.
- Synthesis : Derived from hydrazine-mediated cyclization of pyrazole precursors .
- Comparison : Highlight the versatility of hydrazine in forming diverse heterocycles, contrasting with the target compound’s bicyclic constraints.
Thiazolinone and Imidazole Derivatives
3,N-Dimethyl-2-phenylimino-1,3-thiazolin-4-one-5-acetamide
- Molecular formula : C₁₃H₁₅N₃O₂S
- Key differences: Contains a thiazolinone ring and acetamide side chain, differing markedly in topology from the bicyclic target.
- Properties :
2-(4-Hydroxyphenyl)-4,5-diphenylimidazole
Data Tables
Table 1: Structural and Physical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| (3E)-3-Hydrazinylidene-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid | C₁₁H₁₈N₂O₂ | 210.27 | 3-hydrazinylidene, 1-COOH, 4,7,7-CH₃ | Polar, potential chelating agent |
| 4-Methoxybicyclo[2.2.1]heptane-1-carboxylic acid | C₉H₁₄O₃ | 170.21 | 4-OCH₃, 1-COOH | Chiral synthon, moderate solubility |
| (E)-3-Benzylidene-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one | C₁₇H₂₀O | 240.34 | 3-benzylidene, 2-ketone | Conjugated enone, Diels-Alder active |
| 3,N-Dimethyl-2-phenylimino-1,3-thiazolin-4-one-5-acetamide | C₁₃H₁₅N₃O₂S | 277.34 | Thiazolinone, acetamide | Antimicrobial potential |
Research Findings and Insights
- Synthetic Challenges : The hydrazinylidene group in the target compound may require careful handling to avoid oxidation or unintended cyclization, as seen in triazine syntheses .
- Physicochemical Behavior : The bicyclic framework likely reduces solubility in polar solvents compared to smaller heterocycles (e.g., imidazoles) but enhances thermal stability .
Biological Activity
(3E)-3-hydrazinylidene-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid, with the CAS number 539807-41-5, is a compound of interest due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic core structure known for its stability and potential reactivity in biological systems. The molecular formula is , with a molecular weight of approximately 195.25 g/mol.
Antitumor Activity
Recent studies have indicated that derivatives of bicyclic compounds similar to this compound exhibit significant antitumor properties. For instance, compounds derived from camphor structures have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HeLa | 3.48 |
| Compound B | CT-26 | 8.84 |
| Compound C | SMMC-7721 | 6.69 |
These values indicate that modifications to the bicyclic structure can enhance cytotoxicity against specific cancer types .
The proposed mechanism of action for compounds like (3E)-3-hydrazinylidene involves the induction of apoptosis in cancer cells through the activation of caspase pathways and the inhibition of cell proliferation by disrupting the cell cycle . The hydrazinylidene moiety may contribute to these effects by forming reactive intermediates that interact with cellular macromolecules.
Study 1: Synthesis and Evaluation
A study synthesized several thiazolidinone derivatives based on the bicyclic framework. These derivatives were evaluated for their biological activity against cancer cell lines and showed enhanced antiproliferative effects compared to their parent compounds .
Study 2: Structure-Activity Relationship (SAR)
Another research focused on the SAR of bicyclic compounds related to (3E)-3-hydrazinylidene. It was found that specific substitutions on the bicyclic core significantly influenced their biological activity, particularly in terms of antitumor efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
